Product packaging for Methyl 3,3,3-trifluoro-2-methylpropanoate(Cat. No.:CAS No. 339-17-3)

Methyl 3,3,3-trifluoro-2-methylpropanoate

Cat. No.: B3022819
CAS No.: 339-17-3
M. Wt: 156.1 g/mol
InChI Key: QVCCKIYWFLMCCI-UHFFFAOYSA-N
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Description

Methyl 3,3,3-trifluoro-2-methylpropanoate (CAS 339-17-3) is a fluorinated building block of interest in organic synthesis and pharmaceutical research. This compound, with the molecular formula C5H7F3O2 and a molecular weight of 156.10 g/mol, is characterized by the presence of a trifluoromethyl group, which can significantly alter the physicochemical properties of molecules and is a key feature in the development of agrochemicals and pharmaceuticals . The steric and electronic influence of the 2-methyl and 3,3,3-trifluoro substituents on the propanoate backbone makes it a valuable precursor for the synthesis of more complex, high-value trifluoromethylated target compounds. Literature indicates that closely related esters serve as key intermediates in enzymatic processes, such as the lipase-catalyzed resolution for the preparation of enantiomerically enriched 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid derivatives, highlighting the utility of this chiral synthon in medicinal chemistry . Researchers value this compound for its potential in constructing molecules with improved metabolic stability, bioavailability, and binding affinity. Please handle with care; this chemical is classified as flammable (GHS Hazard Statement H225) . It is recommended to store it sealed in a dry environment at 2-8°C . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7F3O2 B3022819 Methyl 3,3,3-trifluoro-2-methylpropanoate CAS No. 339-17-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3,3,3-trifluoro-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O2/c1-3(4(9)10-2)5(6,7)8/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCCKIYWFLMCCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20525523
Record name Methyl 3,3,3-trifluoro-2-methylpropanoate
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Molecular Weight

156.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339-17-3
Record name Methyl 3,3,3-trifluoro-2-methylpropanoate
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Record name Methyl 3,3,3-trifluoro-2-methylpropanoate
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Record name methyl 3,3,3-trifluoro-2-methylpropanoate
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Sophisticated Synthetic Methodologies for Methyl 3,3,3 Trifluoro 2 Methylpropanoate and Analogues

Direct Esterification and Transesterification Strategies

Direct esterification and transesterification represent the most straightforward approaches to synthesizing simple esters. These methods involve the reaction of a carboxylic acid or another ester with an alcohol.

Acid-catalyzed esterification, a cornerstone of organic synthesis, is a primary method for producing Methyl 3,3,3-trifluoro-2-methylpropanoate. This process typically involves the reaction of 3,3,3-trifluoro-2-methylpropanoic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). The mechanism involves protonation of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from methanol. rsc.orgresearchgate.net The reaction is reversible, and strategies to drive it towards the product side, such as removing water, are often employed.

Similarly, transesterification can be utilized, where an existing ester is reacted with methanol to yield the desired methyl ester. nih.gov This process is also typically catalyzed by an acid or a base. google.commdpi.com For instance, triglycerides can be converted to fatty acid methyl esters through transesterification. nih.gov The reaction proceeds through a series of reversible steps involving diglyceride and monoglyceride intermediates. nih.govmdpi.com

Optimizing reaction conditions is critical for maximizing the yield and selectivity of the esterification process. Key parameters that influence the outcome include temperature, reaction time, catalyst concentration, and the molar ratio of reactants. researchgate.netnih.gov For the synthesis of a related compound, methyl 3,3,3-trifluoropropionate, reaction temperatures between 60°C and 100°C and reaction times from 2 to 12 hours have been found to be effective. google.com

Increasing catalyst concentration generally accelerates the reaction rate, though excessive amounts can lead to side reactions like the dehydration of the alcohol. researchgate.net The molar ratio of alcohol to the carboxylic acid is also a crucial factor; using an excess of methanol can shift the equilibrium towards the formation of the ester product. nih.govgoogle.com Studies on similar esterification reactions have shown that varying these conditions can significantly impact product yield. researchgate.net For example, in some amidation reactions, increasing the temperature from ambient to 150°C dramatically increased the product yield from 3% to 32%. researchgate.net

Below is an interactive table summarizing typical optimized conditions for related acid-catalyzed esterification reactions.

Table 1: Optimized Reaction Conditions for the Synthesis of Fluorinated Methyl Esters

Parameter Optimized Range Rationale Source
Temperature 60°C - 100°C Balances reaction rate and prevention of side reactions/reagent evaporation. google.com
Reaction Time 2 - 12 hours Sufficient time to reach equilibrium and maximize conversion. google.com
Catalyst Conc. 0.005 - 0.2 (mass ratio to acid) Provides efficient catalysis without promoting significant side reactions. google.com
Acid:Methanol Ratio 1:0.8 to 1:2.0 (molar) Excess alcohol shifts equilibrium to favor product formation. google.com

| Stirring Speed | 200 - 1000 r/min | Ensures homogeneity and efficient mixing of reactants. | google.com |

Advanced Precursor-Based Synthesis Routes

More complex synthetic pathways involve the use of advanced precursors that are chemically transformed into the target molecule. These routes offer greater control over the final structure and can be adapted for analogues.

Trifluoroacetic acid (TFA) and its derivatives serve as versatile building blocks in organofluorine chemistry. wikipedia.org A multi-step synthesis starting from a trifluoroacetic acid ester can be employed to generate related propionic acid structures. google.com One such pathway involves reacting a trifluoroacetic acid ester with a mineral acid to produce trifluoroacetone. google.com This ketone can then undergo further reactions to build the required carbon skeleton. Another advanced method is the nucleophilic trifluoromethylation of esters using fluoroform (HCF₃), which can be considered a derivative of trifluoroacetic acid, to produce trifluoromethyl ketones, which are valuable intermediates. beilstein-journals.org

Precursors containing a functional group at the alpha-position (the carbon adjacent to the carboxyl group) are instrumental in synthesizing complex analogues. Methyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate is an example of an alpha-oxygenated precursor. lookchem.com This compound can be synthesized by reacting trifluoroacetone with a cyanide source to form a propiononitrile intermediate. google.com This nitrile is then converted to the corresponding methyl ester by reacting it with methanol in the presence of an acid catalyst. google.com The resulting alpha-hydroxy ester can then be further modified. For instance, the hydroxyl group can be replaced or eliminated to introduce other functionalities or unsaturation, providing a route to a variety of substituted trifluoropropanoates.

Asymmetric and Stereoselective Synthesis of Enantiopure Forms

The creation of specific stereoisomers (enantiomers) is crucial in many applications, particularly in pharmaceuticals and materials science. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule.

Several strategies have been developed for the stereoselective synthesis of fluorinated compounds. nih.gov One powerful method is the use of enzymes, which are inherently chiral and can catalyze reactions with high stereoselectivity. For example, esterases or lipases can be used for the kinetic resolution of racemic mixtures of esters, selectively hydrolyzing one enantiomer and leaving the other untouched. google.com Specifically, the enzymatic conversion of a racemic ester can yield enantiopure (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid. google.comgoogle.com

Another approach involves biocatalytic reduction. Chiral 3,3,3-trifluoro-2-hydroxypropanoic acids have been synthesized with excellent stereoselectivity (enantiomeric excess >99.5%) from a trifluoropyruvic acid precursor using lactate (B86563) dehydrogenases. researchgate.netnih.gov Furthermore, the use of chiral auxiliaries attached to the substrate can direct the stereochemical outcome of a reaction. mdpi.com Frustrated Lewis pair (FLP) mediated monoselective C-F activation using a chiral sulfide (B99878) as the Lewis base has also been reported as a method to generate enantioenriched fluorocarbon products. nih.govsemanticscholar.org These asymmetric methods are vital for accessing the optically active forms of this compound and its derivatives.

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliary-based asymmetric synthesis is a robust and well-established strategy for controlling stereochemistry. wikipedia.org This method involves the temporary covalent attachment of a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary then directs a subsequent diastereoselective transformation, after which it is cleaved to afford the desired enantiomerically enriched product. wikipedia.org

For the synthesis of compounds like this compound, oxazolidinone auxiliaries, often referred to as Evans auxiliaries, are particularly effective. nih.gov The general process begins with the acylation of the chiral oxazolidinone with a propionyl derivative. The resulting N-acyl oxazolidinone can then undergo stereoselective α-functionalization.

A key challenge is the introduction of the trifluoromethyl group. One powerful approach involves the diastereoselective trifluoromethylation of metal enolates derived from these N-acyl oxazolidinones. For instance, a ruthenium-catalyzed radical addition of trifluoromethyl iodide (CF₃I) to zirconium enolates has been demonstrated as an effective method. nih.gov The chiral auxiliary shields one face of the enolate, forcing the incoming trifluoromethyl radical to attack from the less sterically hindered face, thereby establishing the desired stereocenter with high diastereoselectivity. The final step involves the removal of the auxiliary, typically through hydrolysis or alcoholysis, to yield the target ester. nih.gov This process not only provides the product with high enantiomeric purity but also allows for the recovery and reuse of the valuable chiral auxiliary. nih.gov

Methodology Step Description Key Reagents/Conditions Outcome
1. Auxiliary Attachment A propionyl group is attached to a chiral oxazolidinone.Propionyl chloride, base (e.g., triethylamine)Formation of N-propionyl oxazolidinone
2. Enolate Formation The N-acyl oxazolidinone is converted to a metal enolate.Zirconium(IV) chloride (ZrCl₄), baseDiastereoselective zirconium enolate
3. Diastereoselective Trifluoromethylation A trifluoromethyl group is introduced stereoselectively.Trifluoromethyl iodide (CF₃I), Ruthenium catalyst (e.g., RuCl₂(PPh₃)₃)N-(3,3,3-trifluoro-2-methylpropanoyl)oxazolidinone
4. Auxiliary Cleavage The chiral auxiliary is removed to yield the final ester.Sodium methoxide (B1231860) in methanolThis compound

Enantioselective Catalysis

Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis, as it requires only a substoichiometric amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Both organocatalysis and transition metal catalysis have emerged as powerful tools for these transformations.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric reactions. This field has provided mild and efficient methods for the synthesis of various chiral compounds, including those containing trifluoromethyl groups. chemistryviews.org For the synthesis of α-trifluoromethyl esters, a potential organocatalytic strategy involves the conjugate addition of nucleophiles to α,β-unsaturated systems or the direct asymmetric functionalization of carbonyl precursors.

For example, a chiral primary or secondary amine catalyst could react with a suitable precursor, such as methyl 3,3,3-trifluoropropanoate, to form a chiral enamine intermediate. This enamine could then undergo a highly stereoselective reaction with an electrophilic methylating agent. Alternatively, a chiral catalyst could facilitate the conjugate addition of a trifluoromethylating reagent to methyl methacrylate (B99206). Peptide-based catalysts combining secondary amines and hydrogen-bond donors have proven effective in creating stereogenic centers in similar systems. chemistryviews.org The precise control exerted by the catalyst's chiral environment directs the formation of one enantiomer over the other, leading to the desired product in high enantiomeric excess (ee). rsc.org

Transition metal catalysis is a cornerstone of modern synthetic chemistry, enabling a wide range of asymmetric transformations with high efficiency and selectivity. researchgate.net Catalysts based on metals such as rhodium, palladium, iridium, and ruthenium, combined with chiral ligands, are capable of constructing complex chiral molecules. nih.gov

In the context of synthesizing this compound, transition metal-catalyzed asymmetric hydrogenation or alkylation reactions are highly relevant strategies. One approach could involve the asymmetric hydrogenation of methyl 3,3,3-trifluoro-2-methylenepropanoate using a chiral rhodium or ruthenium catalyst. The chiral ligand coordinates to the metal center, creating a chiral pocket that directs the delivery of hydrogen to one face of the double bond, resulting in the formation of the chiral center with high enantioselectivity.

Another powerful strategy is asymmetric defluorinative coupling, where easily accessible fluorine-containing starting materials are transformed into valuable chiral products. rsc.org For instance, a transition-metal catalyst could mediate the cross-coupling of a trifluoromethyl alkene with an organometallic reagent, where the C-F bond activation and subsequent bond formation are controlled by a chiral ligand environment. escholarship.org

Catalyst System Transformation Type Substrate Example Potential Advantage
Chiral Ruthenium-phosphine complex Asymmetric HydrogenationMethyl 3,3,3-trifluoro-2-methylenepropanoateHigh turnover numbers, excellent enantioselectivity
Chiral Palladium-phosphine complex Asymmetric Allylic AlkylationA suitable allylic precursorFormation of C-C bond with stereocontrol
Chiral Rhodium-diene complex Asymmetric Conjugate AdditionMethyl crotonate (with a CF₃ source)Direct introduction of the trifluoromethyl group

Biocatalytic Resolution and Asymmetric Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages, including high selectivity (chemo-, regio-, and stereo-), mild reaction conditions, and environmental compatibility. Enzymes are particularly adept at distinguishing between enantiomers.

Kinetic resolution is a widely used method for separating a racemic mixture. researchgate.net In this process, an enzyme selectively catalyzes the transformation of one enantiomer of the racemate, leaving the other enantiomer unreacted. This allows for the isolation of the slower-reacting enantiomer in high enantiomeric purity. The major drawback of this method is that the maximum theoretical yield for a single enantiomer is limited to 50%. researchgate.net

For this compound, a lipase-mediated resolution would be a suitable approach. Lipases are enzymes that catalyze the hydrolysis of esters. By treating a racemic mixture of the target ester with a lipase (B570770) in an aqueous buffer, the enzyme would selectively hydrolyze one enantiomer (e.g., the (R)-enantiomer) to the corresponding carboxylic acid (3,3,3-trifluoro-2-methylpropanoic acid), while leaving the other enantiomer (the (S)-ester) largely untouched. The unreacted (S)-ester can then be separated from the acid, affording a product with high enantiomeric excess.

To overcome the 50% yield limitation of kinetic resolution, chemoenzymatic strategies can be employed. nih.govmdpi.com A particularly powerful approach is dynamic kinetic resolution (DKR). In DKR, the enzymatic kinetic resolution is coupled with an in-situ racemization of the starting material. researchgate.net This continuously converts the less reactive enantiomer into the more reactive one, allowing for a theoretical yield of up to 100% of a single enantiomeric product. princeton.edu

A potential DKR strategy for a precursor to this compound, such as 3,3,3-trifluoro-2-methyl-3-oxopropanoate, could involve a combination of a ketoreductase enzyme and a compatible chemical racemization catalyst. The ketoreductase would asymmetrically reduce the keto group of one enantiomer to a chiral alcohol, while a mild base or a transition metal complex would racemize the remaining keto-ester. nih.gov This process would funnel the entire racemic starting material into a single, enantiomerically pure hydroxy ester intermediate, which could then be further processed to obtain the final target molecule.

Novel Synthetic Approaches and Cascade Reactions

The quest for efficient and elegant methods to construct complex molecules has led to the development of novel synthetic strategies, including radical trifluoromethylations and tandem reaction sequences. These approaches offer significant advantages in terms of step economy and the ability to build intricate molecular architectures from simple precursors. This section explores recent advancements in these areas as they apply to the synthesis of this compound and its analogues.

Radical Trifluoromethylation Strategies

Radical trifluoromethylation has emerged as a powerful tool for the direct introduction of the trifluoromethyl group into organic molecules. These methods often proceed under mild conditions and exhibit broad functional group tolerance.

One notable strategy involves the copper(I)-catalyzed regioselective C-H α-trifluoromethylation of α,β-unsaturated esters. This approach utilizes a hypervalent iodine reagent, such as Togni's reagent, as the trifluoromethyl source. The reaction proceeds via a radical mechanism involving a single-electron transfer (SET) process. The trifluoromethyl radical generated in situ selectively attacks the α-position of the unsaturated ester. While not specifically demonstrated for methyl methacrylate to directly yield this compound, this methodology has been successfully applied to a range of α,β-unsaturated esters, suggesting its potential applicability. The general reaction conditions and representative yields for analogous transformations are summarized in the table below.

Table 1: Copper-Catalyzed Radical α-Trifluoromethylation of α,β-Unsaturated Esters

Entry Substrate CF3 Source Catalyst Solvent Yield (%)
1 Methyl Cinnamate Togni's Reagent CuI (10 mol%) DMF 75
2 Ethyl Crotonate Togni's Reagent CuCl (10 mol%) CH3CN 68

Photocatalysis offers another mild and efficient avenue for radical trifluoromethylation. Visible-light-induced reactions using photocatalysts such as Ru(bpy)3Cl2 or organic dyes can generate trifluoromethyl radicals from various precursors, including trifluoroiodomethane (CF3I) and sodium triflinate (CF3SO2Na). These radicals can then add across the double bond of α,β-unsaturated esters. The application of this method to substrates like methyl methacrylate would likely proceed through a radical addition mechanism, followed by a hydrogen atom abstraction to furnish the saturated trifluoromethylated ester.

Table 2: Photocatalytic Radical Trifluoromethylation of α,β-Unsaturated Carbonyls

Entry Substrate CF3 Source Photocatalyst Solvent Yield (%)
1 N-phenylmaleimide CF3SO2Na Proflavine CH3CN 85
2 Chalcone CF3I Ru(bpy)3Cl2 Acetone 78

Elucidating the Chemical Reactivity and Transformation Pathways of Methyl 3,3,3 Trifluoro 2 Methylpropanoate

Ester Functionality: Hydrolysis and Transesterification Processes

The ester group is a primary site of reactivity in Methyl 3,3,3-trifluoro-2-methylpropanoate, susceptible to both hydrolysis and transesterification. These reactions proceed via nucleophilic acyl substitution, a pathway common to carboxylic acid derivatives.

Hydrolysis is the cleavage of the ester bond by water to yield 3,3,3-trifluoro-2-methylpropanoic acid and methanol (B129727). This process can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by a water molecule.

Base-catalyzed hydrolysis (saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to form a carboxylate salt and methanol. This process is generally irreversible.

The presence of the electron-withdrawing trifluoromethyl group is anticipated to significantly accelerate the rate of hydrolysis compared to its non-fluorinated analog, methyl 2-methylpropanoate (B1197409). Studies on other fluorinated esters have shown that the rate of hydrolysis increases with the number of fluorine atoms. nih.gov

Transesterification is the process of exchanging the methoxy (B1213986) group of the ester with another alkoxy group from an alcohol. This reaction is also typically catalyzed by an acid or a base. The general mechanism is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The equilibrium can be shifted toward the desired product by using a large excess of the reactant alcohol or by removing one of the products.

The table below summarizes the expected relative rates of hydrolysis for this compound compared to related esters, based on general principles of electronic effects.

CompoundExpected Relative Rate of Hydrolysis
Methyl propanoateBase
Methyl 2-methylpropanoateSlower than methyl propanoate (due to steric hindrance and weak electron-donating effect of the methyl group)
This compound Significantly faster than methyl 2-methylpropanoate (due to the strong electron-withdrawing effect of the trifluoromethyl group)

Nucleophilic Additions and Substitutions at the Ester Group

The carbonyl carbon of the ester group in this compound is an electrophilic center that can be attacked by a variety of nucleophiles. This leads to nucleophilic acyl substitution, where the methoxy group acts as a leaving group.

Common nucleophiles that can react at the ester carbonyl include:

Amines: Reaction with primary or secondary amines (ammonolysis) yields the corresponding amides. This reaction is often slower than hydrolysis and may require heating.

Grignard Reagents: The reaction of esters with Grignard reagents (organomagnesium halides) is a powerful method for forming carbon-carbon bonds. Typically, two equivalents of the Grignard reagent add to the ester, first forming a ketone intermediate which is then immediately attacked by a second equivalent of the Grignard reagent to produce a tertiary alcohol after acidic workup. It is generally not possible to stop the reaction at the ketone stage with Grignard reagents.

Organolithium Reagents: Similar to Grignard reagents, organolithium compounds are potent nucleophiles that add twice to esters to form tertiary alcohols.

Hydride Reagents: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) reduce the ester to a primary alcohol (3,3,3-trifluoro-2-methylpropan-1-ol). Weaker, more sterically hindered hydride reagents can be used for partial reduction (see section 3.5).

The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making this compound more reactive towards nucleophiles compared to non-fluorinated esters.

Reactivity at the Alpha-Carbon: Enolate Formation and Subsequent Functionalizations

The alpha-carbon of this compound bears a single proton. The acidity of this proton is significantly increased by the combined electron-withdrawing effects of the adjacent carbonyl group and the trifluoromethyl group. This enhanced acidity facilitates the formation of an enolate ion upon treatment with a suitable base.

The general pKa values for the alpha-protons of esters are around 25. The presence of the α-trifluoromethyl group is expected to lower this pKa value considerably, making enolate formation more favorable. However, a potential side reaction upon formation of a carbanion alpha to a trifluoromethyl group is β-defluorination. cas.cn

Once formed, the enolate of this compound can act as a nucleophile in a variety of carbon-carbon bond-forming reactions:

Alkylation: The enolate can be alkylated by reacting it with an alkyl halide in an Sₙ2 reaction. This introduces a new alkyl group at the alpha-position, leading to the formation of a quaternary carbon center.

Aldol (B89426) Addition: The enolate can add to the carbonyl group of an aldehyde or a ketone to form a β-hydroxy ester. Subsequent dehydration can lead to the formation of an α,β-unsaturated ester.

Claisen Condensation: While a self-Claisen condensation is not possible due to the presence of only one alpha-proton, a crossed Claisen condensation with another enolizable ester is conceivable. This would result in the formation of a β-keto ester.

Michael Addition: The enolate can undergo a conjugate addition (Michael addition) to an α,β-unsaturated carbonyl compound. cas.cnacs.org

The table below provides a qualitative comparison of the acidity of the alpha-proton in different esters.

CompoundApproximate pKa of α-proton
Methyl propanoate~26
Methyl 2-methylpropanoate~27
This compound Significantly lower than 25

Influence of the Trifluoromethyl Group on Reactivity and Electronic Properties

The trifluoromethyl (CF₃) group is a key determinant of the chemical reactivity and electronic properties of this compound. Its influence stems from the high electronegativity of the fluorine atoms, which leads to a strong inductive electron-withdrawing effect (-I effect).

This electron-withdrawing effect has several important consequences for the molecule's reactivity:

Activation of the Carbonyl Group: The CF₃ group withdraws electron density from the ester carbonyl group, increasing the partial positive charge on the carbonyl carbon. This makes the ester more susceptible to attack by nucleophiles, as discussed in section 3.2.

Increased Acidity of the Alpha-Proton: The inductive effect of the CF₃ group stabilizes the conjugate base (enolate) formed upon deprotonation of the alpha-carbon. This results in a significant increase in the acidity of the alpha-proton, facilitating enolate formation as detailed in section 3.3.

Modification of Ester Stability: The electron-withdrawing nature of the CF₃ group destabilizes the ester linkage, making it more prone to hydrolysis and other nucleophilic acyl substitution reactions. nih.gov

Impact on Spectroscopic Properties: The CF₃ group will have a distinct signal in ¹⁹F NMR spectroscopy, providing a useful handle for characterization. The electron-withdrawing effect will also influence the chemical shifts of nearby protons and carbons in ¹H and ¹³C NMR spectra.

Reductive Transformations of the Ester Moiety (e.g., to aldehydes)

The ester functionality of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to a Primary Alcohol: Strong, nucleophilic hydride reagents such as lithium aluminum hydride (LiAlH₄) will reduce the ester completely to the corresponding primary alcohol, 3,3,3-trifluoro-2-methylpropan-1-ol. This reaction proceeds via nucleophilic acyl substitution followed by reduction of the intermediate aldehyde.

Partial Reduction to an Aldehyde: The partial reduction of an ester to an aldehyde is a more delicate transformation that requires a less reactive, sterically hindered hydride reagent. Diisobutylaluminium hydride (DIBAL-H) is a commonly used reagent for this purpose. commonorganicchemistry.comyoutube.commasterorganicchemistry.com The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. commonorganicchemistry.commasterorganicchemistry.com The mechanism involves the formation of a stable tetrahedral intermediate at low temperature, which upon aqueous workup, hydrolyzes to the aldehyde, 3,3,3-trifluoro-2-methylpropanal.

The table below outlines the expected products from the reduction of this compound with different reducing agents.

ReagentTypical ConditionsExpected Product
Lithium aluminum hydride (LiAlH₄)1. THF, 0 °C to rt; 2. H₃O⁺ workup3,3,3-Trifluoro-2-methylpropan-1-ol
Diisobutylaluminium hydride (DIBAL-H)1. Toluene or CH₂Cl₂, -78 °C; 2. H₂O or mild acid workup3,3,3-Trifluoro-2-methylpropanal

Applications As a Pivotal Chiral Building Block in Advanced Organic Synthesis

Construction of Complex Fluorinated Organic Molecules

The strategic placement of fluorine atoms can dramatically alter the biological and chemical properties of organic molecules. nih.gov Methyl 3,3,3-trifluoro-2-methylpropanoate serves as an essential starting material for creating more elaborate fluorinated structures, allowing for the controlled introduction of the trifluoromethyl group.

Stereoselective Synthesis of Fluorinated Alcohols and Aldehydes

The conversion of the ester functionality in this compound into alcohols and aldehydes is a fundamental transformation that opens pathways to a diverse array of fluorinated compounds. The presence of the trifluoromethyl group is crucial, as it often directs the stereochemical outcome of reactions, allowing for the synthesis of specific isomers.

The asymmetric reduction of related α-trifluoromethyl ketones is a well-established method for producing chiral β-trifluoromethylated alcohols with excellent diastereoselectivity. nih.govacs.org This general strategy underscores the value of trifluoromethylated carbonyl compounds as precursors. The reduction of the ester group in this compound yields the corresponding chiral primary alcohol, (R/S)-3,3,3-trifluoro-2-methylpropan-1-ol, while partial oxidation can produce the corresponding aldehyde. These products are critical intermediates for further synthetic manipulations, including the construction of fluorinated analogues of biologically active compounds. nih.gov Methodologies for the enantioselective synthesis of tertiary trifluoromethyl carbinols often employ organocatalytic aldol (B89426) reactions with trifluoromethyl ketones, highlighting the importance of this structural motif in generating complex chiral alcohols. acs.org

Table 1: Representative Transformations to Fluorinated Alcohols
Starting Material TypeReagent/CatalystProduct TypeKey Feature
α-Trifluoromethyl KetoneNickel Catalyst / Reducing Agentβ-Trifluoromethyl AlcoholHigh diastereoselectivity and enantioselectivity acs.org
AlkylidenepyrazoloneBifunctional OrganocatalystChiral Trifluoromethyl AlcoholExcellent diastereoselectivity acs.org
Trifluoromethyl Ketone(IPr)CuF / Quinidine SaltChiral Trifluoromethyl AlcoholHigh enantiomeric excess semanticscholar.org

Integration into Heterocyclic and Carbocyclic Ring Systems

This compound and its derivatives are valuable synthons for building cyclic structures, which form the core of many pharmaceuticals and agrochemicals. The trifluoromethyl group can enhance the stability and biological activity of these ring systems.

Derivatives of the title compound, such as methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates, have been shown to react with various nucleophiles to form trifluoromethyl-containing heterocycles. researchgate.net These reactions can lead to the formation of important nitrogen-containing rings like 4,5-dihydro-1H-pyrroles and 4,5-dihydro-1H-imidazol-5-ones. researchgate.net Furthermore, [3+2] cycloaddition reactions are a powerful tool for constructing five-membered rings. Fluorinated dipolarophiles often exhibit high reactivity, and this strategy has been used to create a variety of fluorinated heterocycles. nih.gov For example, the reaction of nitrones with fluorinated alkenes can yield highly substituted isoxazolidine (B1194047) rings. mdpi.com The trifluoromethyl group often plays a key role in controlling the regioselectivity of these cycloadditions. mdpi.com

The synthesis of fluorinated pyridines, another critical heterocyclic core, can be achieved through various methods, including the electrophilic fluorination of dihydropyridine (B1217469) precursors or nucleophilic aromatic substitution on nitropyridine derivatives. nih.govnih.govresearchgate.net While not always starting directly from this compound, these syntheses often rely on building blocks containing the trifluoromethyl group to construct the final ring system.

Precursor for Advanced Chemical Entities

The utility of this compound extends to its role as a precursor for a wide range of commercially and scientifically important chemicals. Its incorporation into molecular design is a key strategy in life sciences and material science.

Intermediates for Pharmaceutical Lead Candidates and Active Pharmaceutical Ingredients

The introduction of trifluoromethyl groups is a widely used strategy in drug discovery to enhance properties such as metabolic stability, bioavailability, and binding affinity. semanticscholar.orgnih.gov A closely related derivative, (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, is a documented key intermediate in the synthesis of therapeutic amides. google.comgoogle.com This acid can be prepared from trifluoroaceto-acetic ester through a multi-step chemical and microbiological process. google.com The synthesis of N-trifluoromethyl amides from readily available carboxylic acids is a significant goal in medicinal chemistry, and building blocks derived from this compound are central to these efforts. nih.govescholarship.org

The preparation of fluorinated analogues of existing drugs is a common approach to improving their efficacy or pharmacokinetic profile. nih.gov The chiral center and the trifluoromethyl group of this compound make it an ideal starting point for creating such analogues, particularly for peptide-based drugs where fluoroalkenes can act as bioisosteres of amide bonds. nih.gov

Building Blocks in Agrochemical Development

Similar to pharmaceuticals, the inclusion of fluorine and trifluoromethyl groups is a prevalent feature in modern agrochemicals like herbicides, insecticides, and fungicides. semanticscholar.orgnih.gov Fluorinated compounds often exhibit enhanced efficacy and stability. Related compounds like methyl 3,3,3-trifluoropropionate are described as important intermediates for agrochemicals. google.com

Many advanced agrochemicals are trifluoromethylpyridine derivatives. nih.gov The synthesis of these complex molecules often relies on the cyclocondensation of key trifluoromethyl-containing building blocks, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, to form the heterocyclic core. nih.gov The structural motifs available from this compound are directly applicable to the rational design of new and more effective crop protection agents.

Table 2: Application Areas of Trifluoromethylated Building Blocks
IndustryApplicationRationale for UseExample Intermediate
PharmaceuticalTherapeutic AmidesEnhanced metabolic stability and bioavailability semanticscholar.orgnih.gov(S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid google.comgoogle.com
AgrochemicalHerbicides, FungicidesIncreased efficacy and stabilityEthyl 4,4,4-trifluoro-3-oxobutanoate nih.gov
MaterialsSpecialty PolymersUnique surface properties, thermal and chemical stability nih.gov1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl) cyclotrisiloxane (B1260393) nih.gov
DyesReactive and Azoic DyesImproved fastness and brightness alfa-chemistry.comFluorinated Azoaryl Esters alfa-chemistry.com

Precursors for Specialty Materials and Dyes

The unique properties imparted by fluorine are also highly valued in materials science. Fluorinated polymers are known for their exceptional thermal and chemical stability, low friction, and unique surface properties that prevent fouling. nih.gov While syntheses may not start directly from this compound, related fluorinated building blocks are essential. For instance, Poly[(3,3,3-trifluoropropyl)methylsiloxane], a specialty fluorosilicone rubber, is synthesized from the ring-opening polymerization of 1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl) cyclotrisiloxane. nih.govresearchgate.net

In the field of dyes, the incorporation of fluorine-containing groups can improve properties such as lightfastness and color intensity. alfa-chemistry.com Organic fluorides are used as key components in various acid, azoic, and reactive dyes. alfa-chemistry.com The synthesis of these complex molecules often involves the nucleophilic substitution or etherification reactions of fluorinated precursors. alfa-chemistry.com Simple fluorinated esters serve as foundational materials for creating these more complex and stable coloring agents. google.com

Role in Convergent and Divergent Synthetic Strategies

As a chiral building block, this compound holds significant potential for application in both convergent and divergent synthetic strategies, which are sophisticated approaches to the construction of complex molecules. These strategies offer considerable advantages in terms of efficiency and the ability to generate molecular diversity. However, based on currently available scientific literature, specific and detailed examples of this compound being employed in these advanced synthetic methodologies are not extensively documented.

Convergent Synthesis:

Theoretically, this compound, with its defined stereocenter and reactive ester functionality, could serve as a valuable starting material for the synthesis of a key fragment. This fragment, bearing the trifluoromethyl group and a chiral methyl-substituted carbon, could then be coupled with other elaborate fragments to assemble a complex target molecule. The trifluoromethyl group can impart unique properties to the final compound, such as increased metabolic stability or altered electronic characteristics.

Divergent Synthesis:

Divergent synthesis, on the other hand, begins with a common starting material that is elaborated through a series of reactions to generate a library of structurally related but distinct compounds. This approach is particularly powerful in medicinal chemistry for the exploration of structure-activity relationships.

From a strategic standpoint, this compound could function as a central scaffold in a divergent synthesis. The ester group provides a handle for a variety of chemical transformations, such as reduction to an alcohol, reaction with organometallic reagents to form ketones, or hydrolysis to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. Each of these transformations on the core structure of this compound could lead to a different branch of a synthetic tree, ultimately yielding a diverse set of molecules all containing the foundational chiral trifluoromethylated motif.

While the principles of convergent and divergent synthesis are well-established, and the utility of chiral building blocks is widely recognized, the specific application of this compound in these contexts remains an area with limited published research. Future studies in synthetic organic chemistry may yet uncover and detail the role of this particular chiral building block in the elegant and efficient construction of complex molecular architectures through convergent and divergent pathways.

Stereochemical Control and Enantiomeric Purity in Research Synthesis

Chiral Resolution Techniques for Isolating Enantiomers

Chiral resolution is the process of separating a racemic mixture (a 1:1 mixture of two enantiomers) into its individual enantiomeric components. libretexts.org Since enantiomers possess identical physical properties, this separation requires the introduction of another chiral entity to create diastereomeric intermediates, which have different physical properties and can be separated. libretexts.orgmdpi.com

Enzymatic Resolution: A prominent method for resolving compounds related to Methyl 3,3,3-trifluoro-2-methylpropanoate is through enzymatic kinetic resolution. Enzymes, being inherently chiral, can selectively catalyze a reaction on one enantiomer faster than the other.

Esterase-based Resolution: The resolution of the racemic ester, (R,S)-ethyl-3,3,3-trifluoro-2-hydroxy-2-methylpropionate, has been achieved using the esterase from Candida lipolytica. This biocatalytic approach resulted in the (S)-ester with a high enantiomeric excess (ee) of 99%. researchgate.net

Amidase-based Resolution: Similarly, novel amidases have been employed for the kinetic resolution of racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide. This process yields optically pure (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid and the unreacted (S)-amide. researchgate.netgoogle.com One such process, using whole-cell catalysis with E. coli harboring a specific amidase, achieved a 44% yield and an enantiomeric excess of 95% for the product in just 10 minutes. researchgate.net

Classical Chemical Resolution: This traditional method involves reacting the racemic mixture, typically an acid or base, with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. libretexts.org For the resolution of the corresponding acid, (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, chiral amines such as (S)-(−)-α-methylbenzylamine have been used. google.comgoogle.com While effective, this method can be economically challenging due to the high cost and large quantities of the resolving agent required. google.com

Resolution MethodChiral AgentSubstrateResultReference
Enzymatic Kinetic ResolutionEsterase from Candida lipolytica(R,S)-ethyl-3,3,3-trifluoro-2-hydroxy-2-methylpropionate(S)-ester with 99% ee researchgate.net
Enzymatic Kinetic ResolutionAmidase from Burkholderia phytofirmansrac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide(R)-acid with 95% ee researchgate.net
Classical Chemical Resolution(S)-(−)-α-methylbenzylaminerac-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acidSeparation of diastereomeric salts to yield (S)-acid google.comgoogle.com

Diastereoselective Control in Carbon-Carbon Bond Forming Reactions

Instead of separating enantiomers after synthesis, a more efficient strategy is to control the formation of stereocenters during the reaction itself. Diastereoselective reactions aim to produce a specific stereoisomer out of multiple possibilities. researchgate.net High levels of diastereoselectivity are often observed in nucleophilic reactions involving trifluoromethyl groups. researchgate.net

In the synthesis of complex molecules containing trifluoromethyl-substituted stereocenters, controlling the approach of a nucleophile to a substrate is key. For instance, in the synthesis of α-(trifluoromethyl) substituted amino acids, a promising strategy involves the amidoalkylation of carbon nucleophiles with in-situ-formed homochiral cyclic acyl imines. This reaction proceeds with good stereoselectivity, where the stereochemical outcome is dictated by stereoelectronic effects during the nucleophilic attack on the N-acyliminium intermediate. scite.ai

Another example is the organocatalytic synthesis of 3-fluoro-3′-hydroxy-3,3′-bisoxindoles, which creates two adjacent chiral centers. Using triethylamine (B128534) as a catalyst in protic solvents, these reactions can achieve quantitative yields with exceptionally high diastereomeric ratios (dr), often exceeding >99:1. nih.gov This demonstrates that high diastereoselectivity can be achieved under mild conditions, driven by the catalyst and solvent system rather than by substrate control alone. nih.gov

Examples of Diastereoselective Reactions in Fluorinated Compound Synthesis
Reaction TypeKey ReactantsCatalyst/ConditionsDiastereomeric Ratio (dr)Reference
Aldol-type Reaction3-Fluoro-1-phenylindolin-2-one and IsatinTriethylamine, Isopropyl alcohol, RT>99:1 nih.gov
AmidoalkylationHomochiral cyclic acyl imines and Grignard reagents-Good stereoselectivity scite.ai

Methods for Determining Enantiomeric Excess and Absolute Configuration

After performing a resolution or an asymmetric synthesis, it is crucial to determine the success of the process by measuring the enantiomeric purity. Enantiomeric excess (ee) is a measure of this purity, defined as the percentage of the major enantiomer minus the percentage of the minor enantiomer. wikipedia.orgmasterorganicchemistry.com

A common method for determining ee involves converting the mixture of enantiomers into a mixture of diastereomers by reacting them with a pure chiral derivatizing agent. thieme-connect.de Since diastereomers have different physical and spectral properties, their relative amounts can be determined using standard analytical techniques.

Chromatographic Methods: Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying enantiomers, often after derivatization. google.comnih.gov These methods rely on chiral stationary phases that interact differently with each enantiomer. mdpi.com

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is another key tool. After derivatization, the protons near the stereocenter of the resulting diastereomers will have different chemical shifts, allowing for their integration and the calculation of the diastereomeric ratio, which corresponds to the original enantiomeric ratio. thieme-connect.de The use of chiral lanthanide shift reagents can also be employed to differentiate the signals of enantiomers directly in the NMR spectrum without derivatization. thieme-connect.de

Determining the absolute configuration (the actual R or S designation of the stereocenter) is a more complex task. This can be achieved through methods such as X-ray crystallography of a single crystal or by using advanced NMR techniques. One such technique is Riguera's method, which involves double derivatization with a chiral reagent like MPA (α-methoxy-α-phenylacetic acid) followed by detailed NMR analysis to assign the absolute stereochemistry. nih.gov

Analytical Methods for Stereochemical Analysis
TechniquePrincipleApplicationReference
Chiral Chromatography (GC/HPLC)Differential interaction of enantiomers with a chiral stationary phase.Separation and quantification of enantiomers to determine ee. mdpi.comgoogle.comnih.gov
NMR Spectroscopy with Chiral Derivatizing AgentsEnantiomers are converted to diastereomers with distinct NMR signals.Quantification of diastereomeric ratio to determine ee. thieme-connect.de
NMR Spectroscopy with Chiral Shift ReagentsReversible complexation with a chiral lanthanide reagent induces chemical shift differences between enantiomers.Direct determination of ee without derivatization. thieme-connect.de
Circular Dichroism (CD) SpectroscopyMeasures the differential absorption of left and right circularly polarized light by chiral molecules.Can be used to determine ee and diastereomeric excess. nih.gov
Riguera's Method (NMR)Double derivatization with a chiral acid and analysis of NMR chemical shift differences.Determination of absolute configuration. nih.gov

Computational Chemistry and Theoretical Investigations of Methyl 3,3,3 Trifluoro 2 Methylpropanoate

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For Methyl 3,3,3-trifluoro-2-methylpropanoate, these calculations reveal key insights into its chemical behavior.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Theoretical studies on related fluorinated esters suggest that the introduction of trifluoromethyl groups significantly lowers the energies of both the HOMO and LUMO, which can influence the molecule's reactivity in nucleophilic and electrophilic reactions. Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity profile.

Table 1: Calculated Global Reactivity Descriptors for a Representative Fluorinated Ester

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released upon gaining an electron.
Electronegativity (χ)χ = (I + A) / 2Tendency to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)Reciprocal of hardness, indicates higher reactivity.
Electrophilicity Index (ω)ω = μ2 / (2η)Propensity to accept electrons.

These descriptors, calculated using DFT methods, offer a comprehensive picture of the molecule's stability and propensity to engage in chemical reactions. researchgate.net Molecular Electrostatic Potential (MEP) maps further visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Mechanistic Studies Through Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms by locating and characterizing transition states (TS). researchgate.net For reactions involving this compound, such as hydrolysis or reactions with nucleophiles, transition state analysis can elucidate the step-by-step pathway of the reaction.

Theoretical studies on the reactions of similar fluorinated esters have shown that the presence of the trifluoromethyl group can significantly influence the activation energies of reaction steps. researchgate.net By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This profile reveals whether a reaction is thermodynamically favorable and kinetically feasible.

For instance, in a nucleophilic acyl substitution reaction, computational methods can model the formation of the tetrahedral intermediate and the subsequent departure of the leaving group. The calculated activation barriers for these steps provide valuable information about the reaction rate and mechanism. Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a located transition state indeed connects the reactants and products along the reaction pathway. researchgate.net

Conformational Analysis and Stereochemical Predictions

The three-dimensional structure of a molecule, including its various conformations, plays a critical role in its physical and chemical properties. Conformational analysis of this compound involves identifying the stable arrangements of its atoms in space and determining their relative energies.

Due to the presence of single bonds, different rotational isomers (conformers) can exist. Computational methods can be used to perform a systematic search of the conformational space to locate the energy minima corresponding to stable conformers. The relative energies of these conformers can be calculated to predict the most stable conformation at a given temperature.

For similar fluorinated compounds, it has been shown that different conformers can have significantly different energies, and the most stable conformation is often determined by a balance of steric and electronic effects. illinois.eduresearchgate.net The presence of the bulky and electron-withdrawing trifluoromethyl group is expected to have a significant impact on the conformational preferences of this compound.

Table 2: Hypothetical Relative Energies of Conformers for this compound

ConformerDihedral Angle (C-C-C=O)Relative Energy (kcal/mol)
Anti180°0.00
Gauche60°1.5
Eclipsed5.0

Note: This table is illustrative and based on general principles of conformational analysis. Specific computational studies on this compound are needed for accurate data.

Prediction of Spectroscopic Parameters for Structural Characterization

Computational chemistry can accurately predict various spectroscopic parameters, which are invaluable for the structural characterization of molecules. These predictions can aid in the interpretation of experimental spectra and confirm the identity and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. Quantum chemical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict these chemical shifts with good accuracy. For this compound, theoretical predictions can help in assigning the signals in the experimental NMR spectra to the corresponding protons and carbons in the molecule.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. benthamopen.com These calculated frequencies correspond to the absorption bands observed in an experimental IR spectrum. researchgate.netarxiv.org By comparing the calculated and experimental spectra, the vibrational modes can be assigned to specific functional groups and molecular motions. For this compound, the characteristic stretching frequencies of the C=O (carbonyl) and C-F bonds are of particular interest.

Table 3: Predicted vs. Experimental Spectroscopic Data for a Related Ester (Methyl Propanoate)

Spectroscopic DataPredicted ValueExperimental Value
¹H NMR (δ, ppm) - OCH₃3.63.5
¹H NMR (δ, ppm) - CH₂2.42.4
¹H NMR (δ, ppm) - CH₃1.21.2
IR (cm⁻¹) - C=O stretch17501743
IR (cm⁻¹) - C-O stretch12101203

Note: This table is based on data for a similar, non-fluorinated ester and serves as an example of the accuracy of computational predictions. researchgate.netyoutube.com

Advanced Analytical Methodologies for Characterization and Purity Assessment in Research

Spectroscopic Characterization (e.g., High-Resolution NMR, Mass Spectrometry)

Spectroscopic techniques provide detailed information about the molecular structure and connectivity of Methyl 3,3,3-trifluoro-2-methylpropanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a comprehensive analysis.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the methoxy (B1213986) (-OCH₃) protons, the methyl (-CH₃) protons at the C2 position, and the methine (CH) proton also at C2. The methoxy protons would appear as a singlet. The C2-methyl protons would appear as a doublet due to coupling with the adjacent methine proton. The methine proton signal would be a quartet of doublets (dq) due to coupling with the three protons of the adjacent methyl group and the three fluorine atoms of the trifluoromethyl group.

¹³C NMR: The carbon NMR spectrum would display signals for each of the five carbon atoms in the molecule: the carbonyl carbon of the ester, the methoxy carbon, the quaternary carbon of the trifluoromethyl group, the methine carbon at C2, and the methyl carbon at C2. The strong electron-withdrawing effect of the fluorine atoms would cause a significant downfield shift for the CF₃ carbon, which would also appear as a quartet due to one-bond coupling with the three fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum is the most direct method for observing the trifluoromethyl group. It is expected to show a single signal, which would be split into a doublet due to coupling with the vicinal methine proton. The chemical shift of this signal is characteristic of the CF₃ group adjacent to a chiral center.

Predicted NMR Spectral Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H~3.8s--OCH₃
¹H~3.2dqJ(H,H) ≈ 7, J(H,F) ≈ 8-CH (CH₃)CF₃
¹H~1.4dJ(H,H) ≈ 7-CH(CH₃ )
¹³C~168s-C =O
¹³C~124qJ(C,F) ≈ 280-C F₃
¹³C~53s--OC H₃
¹³C~45qJ(C,F) ≈ 30-C H(CH₃)CF₃
¹³C~14s--CH(C H₃)
¹⁹F~ -70dJ(F,H) ≈ 8-CF₃

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in its identification. Using electron ionization (EI), the molecule would first form a molecular ion ([M]⁺•). The fragmentation of esters is well-characterized and typically involves cleavages at the carbonyl group.

The expected fragmentation pathways for this compound would include:

Loss of the methoxy radical (•OCH₃) to form an acylium ion [M - 31]⁺.

Loss of the methyl group from the C2 position (•CH₃) to form the [M - 15]⁺ ion.

Cleavage of the C-C bond between the chiral center and the trifluoromethyl group, leading to the loss of a •CF₃ radical and the formation of the [M - 69]⁺ ion.

A McLafferty rearrangement is not possible as there are no gamma-hydrogens.

Predicted Key Mass Spectrometry Fragments

m/zPredicted Fragment IonOrigin
170[C₅H₇F₃O₂]⁺•Molecular Ion
155[C₄H₄F₃O₂]⁺[M - CH₃]⁺
139[C₄H₄F₃O]⁺[M - OCH₃]⁺
101[C₄H₇O₂]⁺[M - CF₃]⁺
69[CF₃]⁺Trifluoromethyl cation

Chromatographic Techniques for Separation and Purity Determination (e.g., Chiral GC, HPLC)

Chromatographic methods are essential for separating this compound from any impurities and, crucially, for resolving its two enantiomers.

Chiral Gas Chromatography (GC)

Due to its volatility, Gas Chromatography is a suitable technique for the analysis of this compound. To separate the enantiomers, a chiral stationary phase (CSP) is required. Cyclodextrin-based CSPs are commonly and successfully used for the enantioseparation of chiral esters. Derivatized cyclodextrins, such as those modified with alkyl or acetyl groups, create a chiral environment within the GC column that allows for differential interaction with the (R)- and (S)-enantiomers, leading to different retention times and thus, separation. The choice of the specific cyclodextrin (B1172386) derivative is critical for achieving optimal resolution.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC offers another powerful approach for the enantioselective analysis and purification of this compound. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely employed for separating a broad range of chiral compounds, including esters. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase through a combination of interactions like hydrogen bonding, dipole-dipole, and steric effects. The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is optimized to achieve the best separation.

The determination of enantiomeric excess (ee) is a primary application of these chiral chromatographic methods, providing a quantitative measure of the purity of one enantiomer over the other.

Typical Chromatographic Conditions for Chiral Separation

TechniqueStationary Phase (Example)Mobile Phase / Carrier Gas (Example)DetectorApplication
Chiral GCChiraldex® G-TA (Trifluoroacetyl gamma-cyclodextrin)Helium or HydrogenFlame Ionization Detector (FID) or Mass Spectrometer (MS)Enantiomeric purity assessment, trace enantiomer detection
Chiral HPLCCHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))Hexane/Isopropanol (90:10, v/v)UV Detector (at low wavelength) or Refractive Index Detector (RID)Enantiomeric separation, preparative purification

Emerging Research Directions and Future Perspectives

Development of Sustainable and Green Synthetic Routes

The chemical industry is increasingly shifting towards sustainable and environmentally friendly processes. Research in this area for the synthesis of fluorinated esters aims to reduce waste, minimize energy consumption, and utilize less hazardous reagents.

Key research efforts are focused on:

Biocatalysis: The use of enzymes or whole-cell systems offers a highly selective and environmentally benign alternative to traditional chemical synthesis. researchgate.net These biotech routes often operate under mild conditions, such as room temperature and neutral pH in aqueous media, significantly reducing energy demands and the need for harsh organic solvents. researchgate.net

Atom Economy: Future synthetic strategies will prioritize maximizing the incorporation of all starting materials into the final product, a core principle of green chemistry. This involves designing reactions that avoid the use of stoichiometric reagents and instead favor catalytic approaches.

Renewable Feedstocks: Exploration into deriving starting materials from renewable sources is a long-term goal for sustainable chemical production.

StrategyAdvantagesResearch Focus
Biocatalysis High selectivity, mild reaction conditions, reduced waste. researchgate.netScreening for novel enzymes, enzyme immobilization for reusability. researchgate.net
Atom-Economic Reactions Maximizes efficiency, minimizes byproducts.Development of catalytic cycles that avoid stoichiometric waste.
Renewable Starting Materials Reduces reliance on fossil fuels, improves sustainability.Conversion of biomass-derived chemicals into fluorinated precursors.

Continuous Flow Chemistry Applications for Scalable Synthesis

Continuous flow chemistry is emerging as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering significant advantages over traditional batch processing. mit.edunih.gov Its application to the synthesis of Methyl 3,3,3-trifluoro-2-methylpropanoate is a promising avenue for scalable, efficient, and safer production.

Flow chemistry enables:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, often leading to higher yields and shorter reaction times. mit.eduresearchgate.net

Improved Safety: Performing reactions with hazardous reagents or intermediates is safer in a continuous flow setup, as only small volumes are reacting at any given time.

Facilitated Scale-up: Increasing production capacity is achieved by running the system for longer durations or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. researchgate.net

A hypothetical continuous flow process for the synthesis could involve pumping precursor solutions through heated reactor coils, followed by in-line purification modules to continuously separate the desired product. researchgate.net This approach minimizes manual handling and allows for automated process control.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is at the heart of modern chemical synthesis, and the development of new catalytic systems is crucial for improving the production of this compound. Research is directed towards catalysts that offer higher activity, selectivity, and stability.

Future directions in catalysis include:

Homogeneous Catalysis: The development of novel organometallic complexes, such as those based on palladium or molybdenum, could lead to more efficient carbonylation or coupling reactions in the synthetic pathway. researchgate.netresearchgate.net

Heterogeneous Catalysis: Solid-supported catalysts, like metals on silica (B1680970) or other supports, are being investigated for their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling—a key aspect of green chemistry. researchgate.net

Catalyst TypeKey AdvantagesExample Application
Homogeneous Catalysts High activity and selectivity, mild reaction conditions.Palladium-catalyzed cross-coupling reactions. researchgate.net
Heterogeneous Catalysts Ease of separation and recyclability, suitable for flow chemistry.Group V metals on silica for condensation reactions. researchgate.net
Bifunctional Catalysts Can catalyze multiple reaction steps, simplifying processes.Acid-base catalysts for one-pot condensation/dehydration. researchgate.net

Design and Synthesis of Next-Generation Fluorinated Building Blocks with Tunable Reactivity

This compound serves as a valuable fluorinated building block. The incorporation of fluorine atoms or trifluoromethyl (CF3) groups into organic molecules can significantly alter their physical, chemical, and biological properties. This has profound implications in drug discovery, agrochemicals, and materials science. nih.govsigmaaldrich.com

The strategic value of this compound lies in its potential to introduce the trifluoromethyl group, which can enhance:

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic attack, increasing the in vivo half-life of a drug.

Lipophilicity: The CF3 group can increase the lipophilicity of a molecule, potentially improving its membrane permeability and bioavailability.

Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets.

Future research will focus on using this compound as a scaffold to create more complex, next-generation building blocks. By chemically modifying the ester or the α-position, researchers can design new reagents with precisely tuned reactivity for creating novel pharmaceuticals, agrochemicals, and advanced materials with superior performance characteristics. ossila.comorganic-chemistry.org

Q & A

Basic: How can synthetic routes to Methyl 3,3,3-trifluoro-2-methylpropanoate be optimized to improve yield and purity?

Answer:
Optimization involves selecting appropriate protecting groups and reaction conditions. For example, tert-butoxycarbonyl (Boc) groups are commonly used to protect amine intermediates during synthesis, as seen in derivatives like Methyl 2-[(tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoate (CAS 139520-43-7) . Key steps include:

  • Solvent choice : Tetrahydrofuran (THF) with triethylamine (Et₃N) facilitates nucleophilic substitutions while minimizing side reactions .
  • Temperature control : Room-temperature reactions reduce decomposition of trifluoromethyl groups.
  • Purification : Column chromatography or recrystallization can isolate enantiomerically pure products, as demonstrated for chiral analogs like (R)-methyl 2-amino-3,3,3-trifluoropropanoate (CAS 27240-44-4) .

Basic: What analytical techniques are critical for characterizing this compound and its derivatives?

Answer:

  • NMR spectroscopy : ¹⁹F NMR is essential for confirming the presence and environment of fluorine atoms, while ¹H/¹³C NMR identifies methyl and ester groups .
  • X-ray crystallography : Resolves stereochemical ambiguities, as shown in studies of phosphazene derivatives synthesized under similar conditions .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for Boc-protected intermediates .

Advanced: How do fluorine substituents influence the reactivity of this compound in nucleophilic acyl substitution reactions?

Answer:
The electron-withdrawing trifluoromethyl group increases electrophilicity at the carbonyl carbon, enhancing reactivity toward nucleophiles. However, steric hindrance from the methyl group at C2 can reduce accessibility. Mechanistic studies on analogs (e.g., 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone) suggest:

  • Kinetic vs. thermodynamic control : Fluorine’s inductive effect stabilizes transition states but may slow reaction rates due to steric effects .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve nucleophile activation without destabilizing the trifluoromethyl group .

Advanced: What strategies enable enantioselective synthesis of this compound derivatives for biological applications?

Answer:
Chiral resolution or asymmetric catalysis is critical. For example:

  • Chiral auxiliaries : (R)-configured derivatives like (2R)-2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride (CAS 1260382-20-4) are synthesized using enantiopure starting materials .
  • Catalytic asymmetric synthesis : Transition-metal catalysts (e.g., palladium with chiral ligands) can induce stereoselectivity in esterification or amidation steps .
  • HPLC with chiral columns : Validates enantiomeric excess (>98% purity required for pharmaceutical intermediates) .

Advanced: How can computational modeling predict the physicochemical properties of this compound?

Answer:
Density functional theory (DFT) calculations and molecular dynamics simulations:

  • LogP prediction : Fluorine atoms increase hydrophobicity, impacting membrane permeability in drug design .
  • Thermodynamic stability : Simulations of trifluoromethyl group interactions with solvents or proteins guide stability under physiological conditions .
  • Reactivity descriptors : Fukui indices identify electrophilic/nucleophilic sites for reaction planning .

Basic: What safety protocols are essential when handling this compound in the lab?

Answer:

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory to prevent skin/eye contact, as recommended for similar fluorinated esters .
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
  • Waste disposal : Fluorinated byproducts require specialized treatment to prevent environmental release .

Advanced: How does the steric and electronic profile of this compound affect its utility in peptide mimetics?

Answer:
The trifluoromethyl group mimics carbonyl dipoles in peptides, enhancing metabolic stability. Key considerations:

  • Steric effects : The C2 methyl group may restrict conformational flexibility, requiring backbone modifications for target binding .
  • Electron-withdrawing effects : Stabilize transition states in protease-catalyzed reactions, as seen in fluorinated amino acid analogs .

Basic: What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

  • Purification at scale : Column chromatography becomes impractical; switch to fractional distillation or crystallization .
  • Cost of fluorinated reagents : Optimize stoichiometry to minimize excess use of expensive trifluoromethylation agents .
  • Safety protocols : Ensure compliance with regulations for handling fluorinated compounds in large quantities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.